molecular formula C25H22O5 B2451273 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 637751-65-6

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

Cat. No.: B2451273
CAS No.: 637751-65-6
M. Wt: 402.446
InChI Key: RJZLCNDQEASEJA-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Properties

CAS No.

637751-65-6

Molecular Formula

C25H22O5

Molecular Weight

402.446

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C25H22O5/c1-3-27-21-6-4-5-7-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-10-8-17(2)9-11-18/h4-14,16H,3,15H2,1-2H3

InChI Key

RJZLCNDQEASEJA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Attachment of the 4-methylphenylmethoxy group: This can be done through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a strong base like sodium hydride in a solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is employed in various organic transformations due to its reactive functional groups.

Research indicates that 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one possesses several biological activities:

Anti-inflammatory Properties:

  • The compound has been evaluated for its ability to inhibit inflammatory pathways. Studies show that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Anticancer Potential:

  • Preliminary studies suggest significant anticancer activity against various cancer cell lines, including MCF-7 breast cancer cells. In vitro assays demonstrated a dose-dependent reduction in cell viability, indicating potential therapeutic uses.

Antioxidant Effects:

  • The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Medicinal Applications

Due to its diverse biological activities, this compound is being explored for potential therapeutic applications in treating:

  • Cancer: Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Inflammatory Disorders: The anti-inflammatory effects suggest potential use in managing conditions like arthritis and other inflammatory diseases.
  • Neurodegenerative Disorders: Research is ongoing to evaluate its neuroprotective properties.

Anticancer Activity on MCF-7 Cells

Objective: Evaluate the effects on MCF-7 breast cancer cells.
Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects on RAW 264.7 Macrophages

Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one
  • 3-(2-Hydroxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one
  • 3-(2-Ethoxyphenoxy)-7-[(4-chlorophenyl)methoxy]chromen-4-one

Uniqueness

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethoxy and methylphenylmethoxy groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Biological Activity

3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the chromone family, characterized by its unique substitution pattern that may influence its biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H22O5
  • Molecular Weight : 402.446 g/mol
  • IUPAC Name : this compound
  • CAS No. : 637751-65-6

The compound's structure includes a chromenone core with ethoxy and methoxy substituents, which are hypothesized to enhance its solubility and biological activity compared to other chromones .

Antioxidant Activity

Research indicates that derivatives of chromones exhibit significant antioxidant properties. The presence of phenolic groups in this compound is believed to contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBD
Other Chromone DerivativesTBD

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes. This mechanism is crucial for developing treatments for chronic inflammatory diseases .

Anticancer Potential

Emerging studies focus on the anticancer properties of this compound. It has shown promise in inducing apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound appears to activate apoptotic pathways by modulating key proteins involved in cell cycle regulation and apoptosis, including p53 and Bcl-2 family proteins .

Case Study: MCF-7 Cell Line
In a study evaluating the effects on MCF-7 cells, treatment with the compound resulted in:

  • Increased cell cycle arrest in the G1 phase.
  • Induction of apoptosis markers such as Caspase 9 activation.
    These findings indicate a potential mechanism for its anticancer effects .

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammation and cancer progression.
  • Modulation of Cellular Signaling Pathways : It potentially alters signaling pathways associated with cell proliferation and survival.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.

Research Applications

This compound has potential applications across various fields:

  • Pharmaceutical Development : Investigated for use in developing new anti-inflammatory and anticancer drugs.
  • Material Science : Explored for its properties in creating novel materials due to its unique chemical structure .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one, and how do they influence its physicochemical properties?

  • Answer : The compound features a chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3 and a 4-methylbenzyloxy group at position 6. The ethoxy group enhances lipophilicity, while the methylbenzyloxy group contributes to steric bulk, affecting solubility and metabolic stability. Characterization via HPLC (≥95% purity) and NMR (for substituent confirmation) is critical . X-ray crystallography of analogous compounds reveals π-π stacking interactions, which may influence crystalline packing and stability .

Q. What are the established synthetic routes for this compound, and what are the critical steps in its preparation?

  • Answer : Synthesis involves multi-step protocols:

Core formation : Alkylation of a hydroxychromone precursor (e.g., 7-hydroxy-4-chromenone) using 2-ethoxyphenol under nucleophilic substitution (K₂CO₃, DMF, 80°C) .

Functionalization : Introduction of the 4-methylbenzyloxy group via Mitsunobu reaction (DIAD, PPh₃) or SN2 displacement .
Critical steps include protecting group strategies to avoid side reactions and HPLC purification to isolate the target compound .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screens should include:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison with Trolox) .
  • Anti-inflammatory potential : COX-1/COX-2 inhibition assays using purified enzymes .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity (e.g., anticancer vs. non-toxic results) be resolved experimentally?

  • Answer : Contradictions may arise from assay conditions (e.g., cell line specificity, concentration ranges). Mitigation strategies:

  • Dose-response profiling : Use a wide concentration range (nM to μM) to identify therapeutic windows .
  • Mechanistic studies : Investigate targets (e.g., topoisomerase inhibition via DNA relaxation assays) to confirm mode of action .
  • Metabolic stability assessment : Liver microsome assays to rule out rapid degradation .

Q. What advanced spectroscopic and computational methods are recommended for characterizing reactive intermediates during synthesis?

  • Answer :

  • Reactive intermediates : Use low-temperature NMR (e.g., ¹³C at −80°C) to trap and identify transient species .
  • DFT calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to optimize substitution reactions .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm regioselectivity .

Q. How can structural modifications enhance the compound’s bioavailability while retaining bioactivity?

  • Answer :

  • Substituent optimization : Replace the 4-methyl group with halogen atoms (e.g., Cl, F) to improve membrane permeability .
  • Prodrug design : Introduce ester groups at the 7-position for hydrolytic activation in vivo .
  • SAR studies : Compare with analogs (e.g., 7-methoxy vs. 7-ethoxy derivatives) to balance potency and solubility .

Q. What strategies address low yields in large-scale synthesis?

  • Answer :

  • Catalytic optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Flow chemistry : Implement continuous reactors for exothermic reactions (e.g., alkylation) to improve control and scalability .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent polarity, and reagent stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.